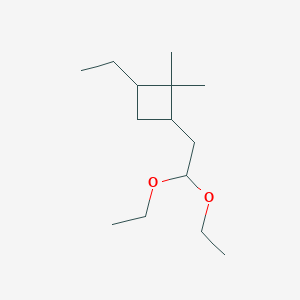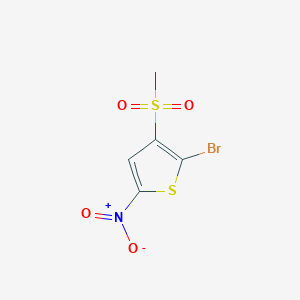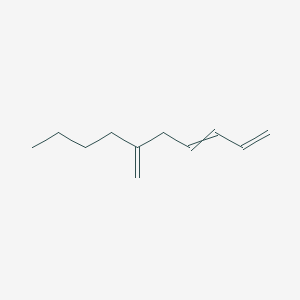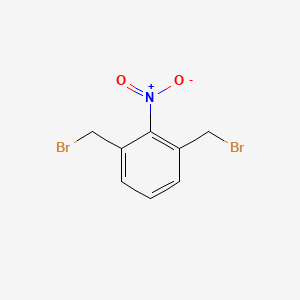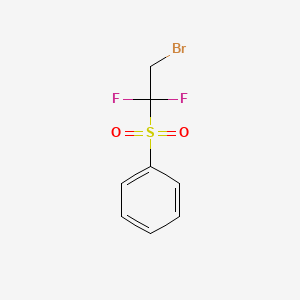![molecular formula C10H16O2S B14626148 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-22-6](/img/structure/B14626148.png)
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol is a chemical compound with the molecular formula C10H16OS It is characterized by the presence of a furan ring substituted with two methyl groups and a sulfanyl group attached to a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2,5-dimethylfuran with a suitable thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with a thiol compound in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The furan ring and the sulfanyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simple furan derivative used as a biofuel and chemical intermediate.
3-(2,5-Dimethylfuran-3-yl)sulfanylbutane-2-thiol: A related compound with a thiol group instead of a hydroxyl group.
Propriétés
Numéro CAS |
59190-22-6 |
|---|---|
Formule moléculaire |
C10H16O2S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
3-(2,5-dimethylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C10H16O2S/c1-6-5-10(8(3)12-6)13-9(4)7(2)11/h5,7,9,11H,1-4H3 |
Clé InChI |
MGJHXBLZRQQAQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)SC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


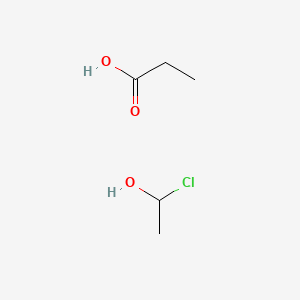
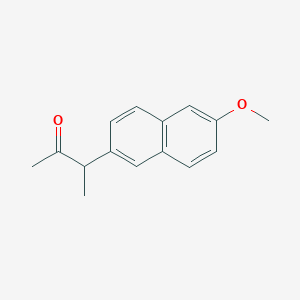
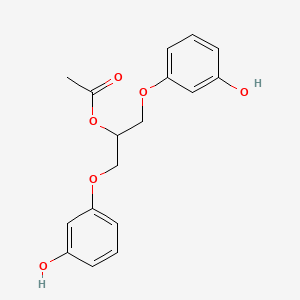
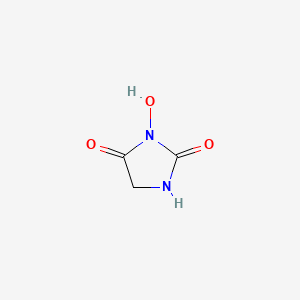

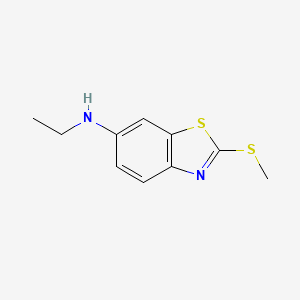
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
